REACTION_CXSMILES
|
C([O:5][C:6]([N:8]1[CH:13]([C:14]2[NH:18][C:17]3[CH:19]=[C:20]([C:23]4[CH:35]=[CH:34][C:33]5[C:32]6[C:27](=[CH:28][C:29]([C:36]7[NH:37][C:38]([CH:41]8[CH2:47][C:44]9([CH2:46][CH2:45]9)[CH2:43][N:42]8[C:48](=[O:58])[CH:49]([NH:53][C:54]([O:56][CH3:57])=[O:55])[CH:50]([CH3:52])[CH3:51])=[N:39][CH:40]=7)=[CH:30][CH:31]=6)[C:26]([F:60])([F:59])[C:25]=5[CH:24]=4)[CH:21]=[CH:22][C:16]=3[N:15]=2)[CH:12]2[CH2:61][CH:9]1[CH2:10][CH2:11]2)=O)(C)(C)C.Cl.CCN(C(C)C)C(C)C.[CH3:72][O:73][C:74]([NH:76][CH:77]([CH:81]([CH3:83])[CH3:82])C(O)=O)=[O:75].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(Cl)Cl.O1CCOCC1.CN(C=O)C.CCOC(C)=O>[CH3:72][O:73][C:74](=[O:75])[NH:76][CH:77]([C:6]([N:8]1[CH:13]([C:14]2[NH:18][C:17]3[CH:19]=[C:20]([C:23]4[CH:35]=[CH:34][C:33]5[C:32]6[C:27](=[CH:28][C:29]([C:36]7[NH:37][C:38]([CH:41]8[CH2:47][C:44]9([CH2:45][CH2:46]9)[CH2:43][N:42]8[C:48](=[O:58])[CH:49]([NH:53][C:54]([O:56][CH3:57])=[O:55])[CH:50]([CH3:51])[CH3:52])=[N:39][CH:40]=7)=[CH:30][CH:31]=6)[C:26]([F:59])([F:60])[C:25]=5[CH:24]=4)[CH:21]=[CH:22][C:16]=3[N:15]=2)[CH:12]2[CH2:61][CH:9]1[CH2:10][CH2:11]2)=[O:5])[CH:81]([CH3:83])[CH3:82] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CCC(C1C1=NC3=C(N1)C=C(C=C3)C3=CC=1C(C4=CC(=CC=C4C1C=C3)C=3NC(=NC3)C3N(CC1(CC1)C3)C(C(C(C)C)NC(=O)OC)=O)(F)F)C2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
53.4 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
24.2 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)NC(C(=O)O)C(C)C
|
Name
|
|
Quantity
|
52.4 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
17.8 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was used in the next step without further purification
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in DMF (1.5 mL)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 20 minutes
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
was washed with aqueous bicarbonate solution, aqueous LiCl solution (5%), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
gave the crude material, which
|
Type
|
CUSTOM
|
Details
|
was purified by RP-HPLC (eluent: water/MeCN w/0.1% TFA)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(NC(C(C)C)C(=O)N1C2CCC(C1C1=NC3=C(N1)C=C(C=C3)C3=CC=1C(C4=CC(=CC=C4C1C=C3)C=3NC(=NC3)C3N(CC1(CC1)C3)C(C(C(C)C)NC(=O)OC)=O)(F)F)C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 mg | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:5][C:6]([N:8]1[CH:13]([C:14]2[NH:18][C:17]3[CH:19]=[C:20]([C:23]4[CH:35]=[CH:34][C:33]5[C:32]6[C:27](=[CH:28][C:29]([C:36]7[NH:37][C:38]([CH:41]8[CH2:47][C:44]9([CH2:46][CH2:45]9)[CH2:43][N:42]8[C:48](=[O:58])[CH:49]([NH:53][C:54]([O:56][CH3:57])=[O:55])[CH:50]([CH3:52])[CH3:51])=[N:39][CH:40]=7)=[CH:30][CH:31]=6)[C:26]([F:60])([F:59])[C:25]=5[CH:24]=4)[CH:21]=[CH:22][C:16]=3[N:15]=2)[CH:12]2[CH2:61][CH:9]1[CH2:10][CH2:11]2)=O)(C)(C)C.Cl.CCN(C(C)C)C(C)C.[CH3:72][O:73][C:74]([NH:76][CH:77]([CH:81]([CH3:83])[CH3:82])C(O)=O)=[O:75].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(Cl)Cl.O1CCOCC1.CN(C=O)C.CCOC(C)=O>[CH3:72][O:73][C:74](=[O:75])[NH:76][CH:77]([C:6]([N:8]1[CH:13]([C:14]2[NH:18][C:17]3[CH:19]=[C:20]([C:23]4[CH:35]=[CH:34][C:33]5[C:32]6[C:27](=[CH:28][C:29]([C:36]7[NH:37][C:38]([CH:41]8[CH2:47][C:44]9([CH2:45][CH2:46]9)[CH2:43][N:42]8[C:48](=[O:58])[CH:49]([NH:53][C:54]([O:56][CH3:57])=[O:55])[CH:50]([CH3:51])[CH3:52])=[N:39][CH:40]=7)=[CH:30][CH:31]=6)[C:26]([F:59])([F:60])[C:25]=5[CH:24]=4)[CH:21]=[CH:22][C:16]=3[N:15]=2)[CH:12]2[CH2:61][CH:9]1[CH2:10][CH2:11]2)=[O:5])[CH:81]([CH3:83])[CH3:82] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CCC(C1C1=NC3=C(N1)C=C(C=C3)C3=CC=1C(C4=CC(=CC=C4C1C=C3)C=3NC(=NC3)C3N(CC1(CC1)C3)C(C(C(C)C)NC(=O)OC)=O)(F)F)C2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
53.4 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
24.2 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)NC(C(=O)O)C(C)C
|
Name
|
|
Quantity
|
52.4 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
17.8 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was used in the next step without further purification
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in DMF (1.5 mL)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 20 minutes
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
was washed with aqueous bicarbonate solution, aqueous LiCl solution (5%), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
gave the crude material, which
|
Type
|
CUSTOM
|
Details
|
was purified by RP-HPLC (eluent: water/MeCN w/0.1% TFA)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(NC(C(C)C)C(=O)N1C2CCC(C1C1=NC3=C(N1)C=C(C=C3)C3=CC=1C(C4=CC(=CC=C4C1C=C3)C=3NC(=NC3)C3N(CC1(CC1)C3)C(C(C(C)C)NC(=O)OC)=O)(F)F)C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 mg | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |